![molecular formula C8H14O4 B592748 2-(1,4-Dihydroxycyclohexyl)acetic acid CAS No. 1310146-00-9](/img/structure/B592748.png)
2-(1,4-Dihydroxycyclohexyl)acetic acid
Overview
Description
“2-(1,4-Dihydroxycyclohexyl)acetic acid” is a natural product found in Forsythia suspensa . It has a molecular weight of 174.2 . The IUPAC name for this compound is 2-(1,4-dihydroxycyclohexyl)acetic acid . The InChI code for this compound is 1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) .
Molecular Structure Analysis
The molecular formula of “2-(1,4-Dihydroxycyclohexyl)acetic acid” is C8H14O4 . The compound has an exact mass of 174.08920892 g/mol and a monoisotopic mass of 174.08920892 g/mol . The compound has a topological polar surface area of 77.8 Ų .Physical And Chemical Properties Analysis
The compound has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 .Scientific Research Applications
Natural Product Isolation
2-(1,4-Dihydroxycyclohexyl)acetic acid: is an isolation product of the aerial parts of Senecio desfontanei . Studying its isolation and purification from natural sources can provide insights into the extraction techniques and the biological role of such compounds in plants.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
2-(1,4-dihydroxycyclohexyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c9-6-1-3-8(12,4-2-6)5-7(10)11/h6,9,12H,1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDVONJKFJRQTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1O)(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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